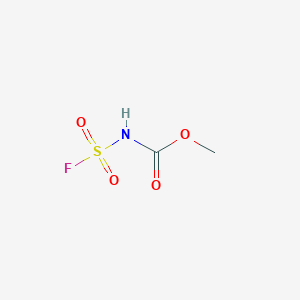
Methyl N-(fluorosulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(fluorosulfonyl)carbamate is a chemical compound known for its unique reactivity and stability. It is a white solid that displays satisfactory bench-stability, making it a valuable reagent in various chemical reactions .
Preparation Methods
Methyl N-(fluorosulfonyl)carbamate can be synthesized through the reaction of fluorosulfonyl isocyanate with methanol. The reaction typically occurs under mild conditions and produces the desired carbamate in good yields . Industrial production methods often involve the use of specialized equipment to handle the corrosive and moisture-sensitive nature of the reactants .
Chemical Reactions Analysis
Methyl N-(fluorosulfonyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with amines to form sulfamoyl ureas under ambient conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Imidation Reactions: It is used in copper-catalyzed C-H imidation of heteroarenes and polyaromatic hydrocarbons.
Common reagents used in these reactions include amines, copper catalysts, and various solvents such as dichloromethane . Major products formed from these reactions include sulfamoyl ureas and imidated hydrocarbons .
Scientific Research Applications
Methyl N-(fluorosulfonyl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-(fluorosulfonyl)carbamate involves its reactivity with nucleophiles such as amines. The compound’s fluorosulfonyl group facilitates the formation of stable intermediates, which can then undergo further reactions to produce desired products . The molecular targets and pathways involved include the inhibition of specific enzymes, such as acetolactate synthetase and acyl-CoA: cholesterol O-acyl-transferase .
Comparison with Similar Compounds
Methyl N-(fluorosulfonyl)carbamate can be compared with other similar compounds, such as:
Chlorosulfonyl isocyanate: Unlike chlorosulfonyl isocyanate, which is a corrosive liquid, this compound is a stable solid.
Fluorosulfonyl isocyanate: Both compounds are moisture-sensitive, but this compound offers better bench-stability.
Hexafluoroisopropyl N-fluorosulfonyl carbamate: This compound also displays unique reactivity and stability, similar to this compound.
These comparisons highlight the uniqueness of this compound in terms of its stability and reactivity, making it a valuable reagent in various scientific and industrial applications.
Biological Activity
Methyl N-(fluorosulfonyl)carbamate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.
Chemical Structure and Properties
This compound contains a carbamate functional group attached to a fluorosulfonyl moiety. Its chemical structure allows it to interact with various biological targets, influencing enzyme activity and cellular processes.
The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The fluorosulfonyl group is particularly reactive, leading to:
- Enzyme Inhibition : The compound can inhibit enzymes by modifying their active sites, which may affect metabolic pathways.
- Interaction with Biological Macromolecules : Studies indicate that it can interact with proteins and nucleic acids, potentially altering their functions.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Enzyme Inhibition
In a study examining the enzyme inhibition properties of this compound, researchers found that it effectively inhibited serine proteases. The inhibition was characterized by a dose-dependent response, highlighting the potential for this compound in therapeutic applications targeting protease-related diseases.
Case Study 2: Interaction with Proteins
Another investigation focused on the interaction between this compound and various proteins involved in metabolic pathways. Using techniques such as surface plasmon resonance (SPR), researchers demonstrated that the compound binds specifically to target proteins, leading to altered enzymatic activity and downstream effects on cellular metabolism.
Research Findings
Recent research has expanded on the potential applications of this compound in drug development:
- Pharmaceutical Applications : Ongoing studies are exploring its use as a pharmaceutical intermediate or active ingredient in drug formulations.
- Specialty Chemicals : The compound is also being investigated for its utility in producing specialty chemicals with unique functional properties.
Properties
Molecular Formula |
C2H4FNO4S |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
methyl N-fluorosulfonylcarbamate |
InChI |
InChI=1S/C2H4FNO4S/c1-8-2(5)4-9(3,6)7/h1H3,(H,4,5) |
InChI Key |
WSUDSKZYSZSMJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















